2-4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl-(+)-Timolol Ether is a chemical compound that serves as an impurity standard in the pharmaceutical industry, particularly in the production and quality control of Timolol, a non-selective beta-adrenergic antagonist used primarily in the treatment of glaucoma and hypertension. This compound is characterized by its unique molecular structure, which includes a thiadiazole ring and a morpholine moiety, contributing to its pharmacological properties.
The compound is cataloged under various identifiers, including CAS number 610271-56-2 and molecular formula C19H31N7O4S2. It is available from multiple suppliers, including LGC Standards and SynThink Chemicals, which provide detailed specifications regarding purity (>95%) and storage conditions (typically at +4°C) .
This compound falls under the category of pharmaceutical impurities and is specifically related to Timolol. It is used primarily in quality assurance processes during the manufacturing of Timolol formulations. The classification emphasizes its role in ensuring the safety and efficacy of pharmaceutical products.
The synthesis of 2-4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl-(+)-Timolol Ether typically involves multi-step organic reactions. The general approach includes:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor reaction progress and characterize the final product .
InChI=1S/C19H31N7O4S2/c1-19(2,3)20-12-14(30-18-16(22-32-24-18)26-6-10-28-11-7-26)13-29-17-15(21-31-23-17)25-4-8-27-9-5-25/h14,20H,4-13H2,1-3H3
This structure highlights the complex arrangement of atoms that contribute to its biological activity.
The compound can undergo various chemical reactions typical for ether compounds and thiadiazoles:
Understanding these reactions is crucial for predicting stability and reactivity during storage and formulation processes.
The mechanism by which 2-4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl-(+)-Timolol Ether exerts its effects is closely related to that of Timolol itself:
Pharmacological studies have shown that compounds with similar structures exhibit significant activity against beta-adrenoceptors, supporting their use in clinical settings .
The compound exhibits typical physical properties for an organic molecule:
Key chemical properties include:
Relevant analyses such as HPLC purity tests confirm these properties are consistent with regulatory standards for pharmaceutical impurities .
The primary applications of 2-4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl-(+)-Timolol Ether include:
These applications underscore its importance in both research and pharmaceutical development contexts .
2-4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl-(+)-Timolol Ether is a chiral organic compound with the systematic name (2R)-3-[(1,1-Dimethylethyl)amino]-2-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-1-ol. Its molecular formula is C₁₉H₃₁N₇O₄S₂ and a molecular weight of 485.62 g/mol [2] [5]. This compound belongs to the thiadiazole class of heterocyclic molecules, characterized by a 1,2,5-thiadiazole ring substituted at the 3-position with a morpholine group and at the 4-position with an oxypropanolamine chain derived from (R)-(+)-timolol. The structure integrates three key pharmacophores:
Its stereochemistry is defined by the R-configuration at the propanolamine chiral center, distinguishing it from the pharmacologically active (S)-(−)-enantiomer used therapeutically. The compound exists as a free base and is structurally classified as a timolol-derived impurity or synthetic intermediate [4] [6].
Table 1: Structural Components and Nomenclature
Component | Role/Description | Source/Example |
---|---|---|
Morpholine ring (C₄H₈NO) | Enhances solubility; acts as hydrogen-bond acceptor | Position 4 of thiadiazole ring [6] |
1,2,5-Thiadiazole ring (N₂S) | Bioisostere for benzene; improves metabolic stability | Core scaffold [5] |
(R)-Timolol ether backbone | Chiral side chain with β-blocker pharmacophore; R-enantiomer is less active | Linked via ether bond at thiadiazole 3-position [2] |
CAS Registry Number | 1391068-05-5 (R-enantiomer); 1391068-18-0 (S-enantiomer) | Commercial standards [5] [6] |
This compound is primarily significant as a process-related impurity or degradant in (S)-timolol maleate active pharmaceutical ingredients (APIs) and ophthalmic formulations. Regulatory guidelines (e.g., ICH Q3A/B) mandate strict control of chiral impurities due to potential unintended pharmacological effects. The (R)-enantiomer exhibits <1% β-adrenergic blocking activity compared to the (S)-enantiomer, but its presence above thresholds may compromise API purity and safety profiles [4] [6].
Analytical methods for its quantification include:
Table 2: Analytical Methods for Detection
Method | Conditions | LOD/LOQ | Resolution | Advantages |
---|---|---|---|---|
NP-HPLC (Ph. Eur.) | Chiralcel OD-H, hexane/IPA/DEA (96.5:3.5:0.1), 23°C | 0.1% w/w | ≥4.0 | Compendial method; robust validation [4] |
SFC | Chiralcel OD-H, CO₂/methanol (70:30), 2.5 mL/min | 0.1% w/w | 5.2 | Faster; eco-friendly; low solvent use [4] |
HPLC-UV | C18 column, methanol/acetonitrile/pH 5.2 buffer (55:45:5) | N/A | N/A | Simultaneous quantification in formulations [7] |
The compound’s significance emerged alongside timolol’s development in the 1970s. Timolol was among the earliest non-selective β-blockers with ocular hypotensive effects, gaining FDA approval for glaucoma in 1978. However, synthetic routes produced racemic mixtures, necessitating chiral resolution to isolate the active (S)-enantiomer [3] [4].
Key historical milestones:
This compound exemplifies the broader challenge in β-adrenergic antagonist research: optimizing stereoselective synthesis to minimize therapeutically inert (R)-isomers while meeting stringent regulatory standards for chiral purity [3] [6].
Table 3: Regulatory Thresholds for Chiral Impurities
Compound | Regulatory Limit | Analytical Method | Relevance |
---|---|---|---|
2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl] (R)-(+)-Timolol Ether | ≤0.1% w/w | SFC/NP-HPLC [4] | Primary chiral impurity in (S)-timolol APIs |
Isotimolol | ≤0.15% | HPLC [6] | Positional isomer impurity |
Hydroxythiadiazol Sulfoxide | ≤0.20% | HPLC [6] | Oxidative degradant |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7